molecular formula C11H16O B13770869 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one CAS No. 5164-37-4

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

Cat. No.: B13770869
CAS No.: 5164-37-4
M. Wt: 164.24 g/mol
InChI Key: BQEMOFCSORNWQA-UHFFFAOYSA-N
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Description

1-Methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one (CAS: 5164-37-4) is a bicyclic sesquiterpenoid ketone with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Its structure comprises a partially hydrogenated naphthalenone core with a methyl substituent at the 1-position, contributing to its lipophilic character . The compound is synthesized via methods such as the isoxazole annelation reaction using 1-penten-3-one and ethyl 2-cyclohexanonecarboxylate, yielding approximately 67% under optimized conditions .

Properties

CAS No.

5164-37-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C11H16O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h9H,2-7H2,1H3

InChI Key

BQEMOFCSORNWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2CCC1=O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

A common preparative approach involves the catalytic hydrogenation of naphthalene derivatives. For example, hydrogenation of 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione under controlled pressure and temperature yields the hexahydro-naphthalenone framework with the desired methyl substitution.

  • Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum catalysts.
  • Conditions: Hydrogen pressure typically ranges from 1 to 10 atm; temperatures between 40–80°C.
  • Solvents: Ethanol, methanol, or ethyl acetate are commonly used.
  • Outcome: High selectivity for partial hydrogenation preserving the ketone functionality.

Isoxazole Annelation and Ketonitrile Hydrolysis

An alternative synthetic method involves isoxazole annelation starting from enone precursors. The process uses potassium cyanide in aqueous ethanol under reflux conditions to form the bicyclic ring system, followed by hydrolysis to yield the ketone.

  • Reagents: Potassium cyanide (KCN), aqueous ethanol.
  • Conditions: Reflux for 12–24 hours at 70–80°C.
  • Monitoring: UV-Vis spectroscopy at 248 nm helps track reaction progress.
  • Optimization: Adjusting solvent polarity and nucleophile stoichiometry enhances yield.

Alkylation and Functionalization

For introducing the 1-methyl group, alkylation of the hexahydronaphthalenone core is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Functionalization reactions, including selective oxidation and reduction, allow further structural modifications.

  • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: 0–25°C to control regioselectivity.

Stereochemical Control in Synthesis

Stereochemistry at the ring junctions and methyl substituent is critical for biological activity and further synthetic utility. Methods to achieve stereochemical control include:

  • Use of chiral catalysts or auxiliaries during hydrogenation or alkylation.
  • Diastereomeric crystallization to separate stereoisomers.
  • Sharpless asymmetric epoxidation or related asymmetric transformations to set chiral centers.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic Hydrogenation Pd/C, H2 (1–10 atm), EtOH, 40–80°C High selectivity, scalable Requires high-pressure equipment
Isoxazole Annelation KCN, aqueous EtOH, reflux 12–24 h, 70–80°C Good ring construction Toxic reagents, long reaction time
Alkylation Methyl iodide, NaH, DMF, 0–25°C Direct methylation May require protection steps
Asymmetric Synthesis Chiral catalysts, Sharpless epoxidation High stereocontrol More complex and costly

Final Remarks

The preparation of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is well-established through hydrogenation and annelation routes, with ongoing improvements in stereochemical control and process optimization. This compound serves as a versatile intermediate for further chemical transformations in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or other positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Applications Source
This compound C₁₁H₁₆O 164.24 1-methyl Limited direct data; inferred herbicidal/antimicrobial potential from structural analogs Synthetic intermediate; potential agrochemical development
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one (α-Cyperone) C₁₅H₂₂O 218.33 1,4a-dimethyl; 7-isopropenyl Herbicidal (53–64% inhibition of A. spinosus), anticancer (docking score: −9.9 kcal/mol) Natural herbicide; anticancer drug candidate
4a-Dichloromethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one C₁₁H₁₄Cl₂O 233.14 4a-dichloromethyl Antifungal (8.92 ± 1.89 µg/mL vs. Botrytis cinerea) Post-harvest fungicide for blueberries
4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone C₁₁H₁₆O₂ 180.24 5-hydroxy; 4a-methyl Not explicitly reported; hydroxyl group may enhance solubility and antioxidant activity Intermediate for terpenoid synthesis
Nootkatone C₁₅H₂₂O 218.33 Bicyclic sesquiterpene; isopropenyl Insect repellent, antifungal, flavoring agent Commercial biopesticide; food additive

Key Observations:

Structural Impact on Bioactivity :

  • The 7-isopropenyl-1,4a-dimethyl substitution in α-cyperone enhances herbicidal and anticancer activity compared to the simpler methyl group in the target compound, likely due to increased steric bulk and electrophilicity .
  • The dichloromethyl group in the dichloromethyl derivative introduces electronegative chlorine atoms, improving antifungal efficacy against Botrytis cinerea .

Natural vs. Synthetic Origins: α-Cyperone is naturally abundant in Cyperus rotundus and Aquilaria malaccensis extracts, whereas the dichloromethyl analog is synthetically derived . Hydroxy-substituted variants (e.g., 5-hydroxy-4a-methyl) are typically synthetic intermediates for terpenoid derivatives .

Concentration-Dependent Effects: α-Cyperone exhibits dose-dependent herbicidal activity, with 6.42% concentration in ethyl acetate extracts causing 64.33% inhibition of A. spinosus .

Therapeutic Potential: Molecular docking studies highlight α-cyperone’s strong binding affinity (−9.9 kcal/mol) to cancer targets like EGFR and CDK2, mediated by hydrogen bonds with residues such as Lys168 and Thr336 .

Q & A

Basic: What are the most efficient synthetic routes for 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, and how can yield optimization be achieved?

Methodological Answer:
The compound is commonly synthesized via cyclocondensation of 1-penten-3-one and ethyl 2-cyclohexanonecarboxylate, achieving ~67% yield . To optimize yields:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-reduction.
    Alternative methods include the Isoxazole Annelation Reaction, which avoids harsh conditions .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry. For example, the methyl group at C4a shows a distinct singlet at δ 1.2–1.4 ppm .
  • X-ray Crystallography : Resolve absolute configuration, particularly for enantiomers (e.g., (R)-(-)-isomer, InChIKey: OHERZLWVBJCXOF-NSHDSACASA-N) .
  • GC-MS/HPLC : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can molecular docking studies predict the anticancer potential of this compound?

Methodological Answer:

  • Target Selection : Prioritize cancer-related proteins (e.g., kinases, apoptosis regulators). Evidence shows strong binding affinity (−9.9 to −6.7 kcal/mol) with residues like Lys168 and Thr336 in cancer targets .
  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite. Validate with MD simulations (100 ns) to assess binding stability and conformational changes .
  • Experimental Validation : Cross-check with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) to confirm computational predictions .

Advanced: What strategies are used to investigate enantiomer-specific bioactivity?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Biological Assays : Compare IC₅₀ values of enantiomers in target systems. For example, (R)-(-)-isomers may show enhanced receptor binding due to steric complementarity .
  • Theoretical Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity differences .

Advanced: How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Validation : Ensure compound purity (>98%) via NMR and LC-MS to rule out impurity-driven effects .
  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting herbicidal activity may stem from enantiomeric ratios or solvent effects .

Advanced: What methodologies are used to design and evaluate structural analogs with enhanced properties?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at C5 or C8 (e.g., isopropenyl groups) to modulate lipophilicity .
  • QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀, logP) to predict novel analogs.
  • In Silico ADMET : Use SwissADME to assess toxicity and bioavailability. For example, adding hydroxyl groups improves solubility but may reduce BBB penetration .

Advanced: How is the compound’s stability under experimental conditions assessed?

Methodological Answer:

  • Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC .
  • pH-Dependent Studies : Test solubility and stability in buffers (pH 3–10). The ketone group may hydrolyze under alkaline conditions, requiring inert atmospheres for storage .

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